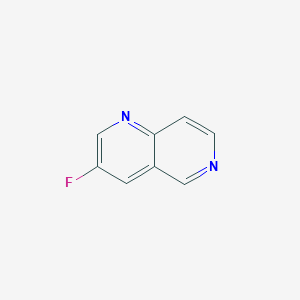

3-Fluoro-1,6-naphthyridine

Description

Historical Context and Nomenclature of Naphthyridine Isomers

Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.com There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the bicyclic framework. acs.org These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.org The nomenclature follows the standard rules for fused heterocyclic systems, with the numbering of the atoms being a key determinant.

The chemistry of naphthyridines has been a subject of study for over a century, with significant advancements made since the mid-20th century. digitallibrary.co.in Early research was often complicated by structural uncertainties and inconsistent naming conventions. digitallibrary.co.in However, the adoption of standardized nomenclature by Chemical Abstracts helped to create a more reliable body of literature. digitallibrary.co.in The various isomers exhibit a surprising range of melting points, with 1,6-naphthyridine (B1220473) having one of the lowest (<40 ºC) and 2,6-naphthyridine (B1209661) one of the highest (114–115 ºC). acs.org

Rationale for Research Focus on the 1,6-Naphthyridine Core

The 1,6-naphthyridine core has garnered significant attention from researchers in recent decades. acs.org This interest is largely due to its presence in a variety of pharmacologically active compounds. researchgate.net The unique arrangement of nitrogen atoms in the 1,6-isomer imparts specific electronic and steric properties that make it a valuable scaffold for drug design. researchgate.net

Derivatives of 1,6-naphthyridine have been investigated for a wide range of therapeutic applications, including their potential as anticancer, anti-HIV, and antimicrobial agents. researchgate.net The ability to functionalize the 1,6-naphthyridine ring at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. acs.org This has led to the development of numerous synthetic methods aimed at creating diverse libraries of 1,6-naphthyridine derivatives for screening and optimization. acs.org

Strategic Importance of Fluorine Introduction in Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry for enhancing a molecule's pharmacological profile. tandfonline.commdpi.com The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can lead to significant improvements in a drug candidate's potency, metabolic stability, and bioavailability. tandfonline.commdpi.com

Fluorination can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and improve membrane permeability. tandfonline.commdpi.com The replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. tandfonline.com Furthermore, the introduction of fluorine can lead to more favorable interactions with biological targets, such as enzymes and receptors, often resulting in enhanced binding affinity. mdpi.com

Overview of Research Directions in 3-Fluoro-1,6-naphthyridine Chemistry

Research into this compound and its derivatives is multifaceted, exploring its synthesis, reactivity, and potential applications. Synthetic chemists are focused on developing efficient and regioselective methods for the introduction of the fluorine atom at the 3-position of the 1,6-naphthyridine scaffold. This includes both direct fluorination techniques and the use of fluorinated building blocks. rsc.org

In terms of reactivity, studies are investigating how the presence of the fluorine atom at the 3-position influences the chemical behavior of the 1,6-naphthyridine ring system. This includes its susceptibility to nucleophilic and electrophilic attack, as well as its participation in various coupling reactions.

From an applications perspective, the primary focus is on the potential of this compound derivatives in medicinal chemistry. Researchers are exploring their utility as scaffolds for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. vulcanchem.com The strategic placement of the fluorine atom is seen as a key element in designing molecules with improved efficacy and drug-like properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2 |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

3-fluoro-1,6-naphthyridine |

InChI |

InChI=1S/C8H5FN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H |

InChI Key |

QVUKMICVRFZQOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=CC(=CN=C21)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 1,6 Naphthyridine and Its Derivatives

Classical Annulation and Cyclization Approaches to the 1,6-Naphthyridine (B1220473) Ring System

The formation of the 1,6-naphthyridine core relies on classical heterocyclic chemistry reactions that build the second pyridine (B92270) ring onto a pre-existing pyridine starting material.

The Friedlander annulation is a fundamental method for synthesizing quinolines and can be adapted for naphthyridines. researchgate.net The reaction involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., CH2R1COR2). For the 1,6-naphthyridine system, the typical starting material is a 4-aminopyridine (B3432731) derivative bearing a carbonyl group at the 3-position. This substrate reacts with a methylene-containing compound under acidic or basic conditions to facilitate cyclodehydration and form the second ring. acs.org

A review of synthetic methods highlights the Friedlander condensation as a key strategy for accessing the 1,6-naphthyridine skeleton. researchgate.net A specific example involves a cascade reaction where 2'-aminochalcones undergo an intramolecular aza-Michael addition followed by a Friedlander condensation to yield complex dibenzo[b,h] rsc.orgbenthamdirect.comnaphthyridines. rsc.org While this example creates a more complex fused system, the core cyclization principle remains a valid approach for simpler 1,6-naphthyridines.

The Gould-Jacobs reaction is another powerful tool in heterocyclic synthesis, typically used to create 4-quinolinol systems, which can be extended to produce naphthyridinones (oxo-naphthyridines). mdpi.comwikipedia.org The process begins with the condensation of an aminopyridine, in this case, a 4-aminopyridine, with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). The resulting intermediate is then subjected to thermal cyclization, which forges the second ring of the naphthyridine system. wikipedia.org Subsequent hydrolysis and decarboxylation steps can remove the ester group to yield the corresponding 1,6-naphthyridin-one derivative. mdpi.com

The versatility of this reaction has been demonstrated in the synthesis of various fused pyrazolo[3,4-b]pyridine systems, which serve as precursors to more complex 1,6-naphthyridine derivatives. asianpubs.org The initial Gould-Jacobs reaction between 5-amino-1-phenylpyrazole (B52862) and diethyl ethoxymalonate, followed by thermal cyclization, establishes the core pyridone ring that is later elaborated into a 1,6-naphthyridine structure. asianpubs.org The regioselectivity of the cyclization is a critical factor and can be influenced by steric and electronic properties of the substituents on the starting aminopyridine. mdpi.comresearchgate.net

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, minimizing waste and improving atom economy. Several MCRs have been developed for the synthesis of highly substituted 1,6-naphthyridine derivatives. These reactions typically involve combining three or more starting materials that undergo a cascade of condensation, cyclization, and aromatization steps. smolecule.com

One notable example is the catalyst-free, one-pot, three-component reaction between salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and active methylene (B1212753) compounds in polyethylene (B3416737) glycol (PEG-400) to form complex chromeno rsc.orgbenthamdirect.comnaphthyridine derivatives. rsc.orgrsc.org Another strategy involves the high-pressure reaction of 2-oxo-2-arylhydrazonals, aromatic aldehydes, and malononitrile to produce pyridazino[5,4,3-de] rsc.orgbenthamdirect.comnaphthyridine derivatives in good yields. benthamdirect.commdpi.com Although these methods yield complex, fused systems rather than the parent 3-fluoro-1,6-naphthyridine, they underscore the power of MCRs in rapidly assembling the core 1,6-naphthyridine framework.

| Starting Materials | Reaction Type | Product Type | Yield (%) | Reference |

| Salicylaldehyde, Malononitrile dimer, Active methylene compounds | 3-component | Chromeno rsc.orgbenthamdirect.comnaphthyridine derivatives | Good | rsc.org, rsc.org |

| 2-Oxo-2-arylhydrazonals, Aromatic aldehydes, Malononitrile | 3-component | Pyridazino[5,4,3-de] rsc.orgbenthamdirect.comnaphthyridine derivatives | 72-85% | mdpi.com |

| o-Alkynylquinolinyl aldehydes, tert-Butyl amine, Iodine | 3-component | 4-Iodo-3-phenylbenzo[b] rsc.orgbenthamdirect.comnaphthyridine | Good | tandfonline.com |

Targeted Fluorination Strategies for the 1,6-Naphthyridine Scaffold

Introducing a fluorine atom onto the 1,6-naphthyridine ring requires specific fluorination techniques. The choice of method depends on the desired position of the fluorine and the nature of the substrate.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine. This reaction requires a 1,6-naphthyridine ring that is activated towards nucleophilic attack and possesses a good leaving group (e.g., chloro, bromo, or triflate) at the position targeted for fluorination. The reaction is performed with a fluoride (B91410) salt as the nucleophile.

A highly relevant strategy involves the creation of 1,6-naphthyridine-5,7-ditriflates from the corresponding diones. These ditriflates are exceptionally reactive intermediates. The triflate at the C5 position is particularly susceptible to SNAr with various nucleophiles, including amines and thiomethoxide. acs.org While direct fluorination was not reported in this specific study, the high reactivity of the triflate leaving group suggests its potential for displacement by a fluoride ion.

Another approach involves the diazotization of an amino-naphthyridine precursor, followed by a fluorodediazoniation reaction (a Balz-Schiemann type reaction). The synthesis of 7-halo-1,6-naphthyridines has been achieved via the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines in the presence of reagents like 70% HF-pyridine, which serves as the fluoride source to displace the diazonium group. rsc.org A similar one-pot diazotation-fluorodediazoniation in HF has been successfully applied to a 1,5-naphthyridine (B1222797) system, yielding the fluorinated product in high yield without the need to isolate the unstable diazonium salt intermediate. lookchem.com

| Precursor | Reagent(s) | Product | Reaction Type | Reference |

| 1,6-Naphthyridine-5,7-dione | Triflic anhydride | 1,6-Naphthyridine-5,7-ditriflate (reactive intermediate) | Triflation | acs.org |

| 3-Aryl-1,6-naphthyridine-2,7-diamine | NaNO2, 70% HF-Pyridine | 3-Aryl-7-fluoro-1,6-naphthyridin-2-amine | Diazotization-Fluorination | rsc.org |

| 6-Methoxy-1,5-naphthyridin-3-amine (B3390784) | NaNO2, HF | 3-Fluoro-6-methoxy-1,5-naphthyridine | Diazotization-Fluorination | lookchem.com |

Electrophilic fluorination is an alternative strategy that is particularly effective for electron-rich aromatic systems. This method utilizes reagents with an electrophilic fluorine source ("F+"), such as N-fluorobenzenesulfonimide (NFSI) or the highly effective reagent Selectfluor. wikipedia.org

A silver(I)-catalyzed, one-pot synthesis has been developed to produce 4-fluorobenzo[b] rsc.orgbenthamdirect.comnaphthyridines and 8-fluoro-1,6-naphthyridine (B12973215) derivatives. rsc.org The reaction proceeds via an iminofluorination of o-alkynylquinolinyl aldehydes using Selectfluor as the fluorinating agent at room temperature. This methodology highlights a modern approach to constructing the fluorinated naphthyridine ring system concurrently. rsc.org

In another example, a novel synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one derivatives was achieved through the intramolecular skeletal transformation of a pentasubstituted pyridine precursor that was itself fluorinated. acs.org While this is not a direct fluorination of a pre-formed naphthyridine, it demonstrates a pathway to fluorinated targets. General studies on electrophilic fluorination have established reactivity scales for various N-F reagents, providing a quantitative basis for selecting the optimal reagent for a given substrate. rsc.org

| Starting Material(s) | Fluorinating Agent | Catalyst | Product Type | Yield (%) | Reference |

| o-Alkynylquinolinyl aldehydes, Amines | Selectfluor | Ag(I) | 4-Fluorobenzo[b] rsc.orgbenthamdirect.comnaphthyridines | Good-Exc. | rsc.org |

| o-Alkynyl-pyridine carbaldehydes, Amines | Selectfluor | Ag(I) | 8-Fluoro-1,6-naphthyridine derivatives | Good-Exc. | rsc.org |

| Fluorine-containing pentasubstituted pyridine | (Base-promoted) | None | 7-Fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one | Excellent | acs.org |

Diazotization-Fluorodediazoniation Routes to Fluoro-Naphthyridines

The conversion of an amino group on the naphthyridine ring to a fluorine atom via a diazonium salt intermediate is a classical yet effective strategy. This transformation, known as fluorodediazoniation, is most famously realized through the Balz-Schiemann reaction. In this method, an aminonaphthyridine is treated with a diazotizing agent, such as sodium nitrite (B80452) or tert-butyl nitrite, in the presence of a fluorine source like tetrafluoroboric acid (HBF₄) or its etherate complex (BF₃·OEt₂). This process generates an intermediate diazonium tetrafluoroborate (B81430) salt. nih.gov This salt is often unstable and can be isolated before being subjected to thermal decomposition, which expels nitrogen gas and installs the fluorine atom onto the aromatic ring. nih.govthieme-connect.de

However, the isolation of the unstable diazonium salt poses significant safety risks, especially on a larger scale. lookchem.comacs.orgresearchgate.net To circumvent this, one-pot procedures have been developed. In these protocols, the diazotization and subsequent fluorodediazoniation occur in the same reaction vessel without isolating the intermediate. acs.orgresearchgate.net For instance, a one-pot diazotization-fluorodediazoniation of 6-methoxy-1,5-naphthyridin-3-amine has been successfully carried out using hydrogen fluoride (HF) as both the solvent and the fluorine source. lookchem.comacs.orgresearchgate.net The reaction of the amine with sodium nitrite in HF at low temperatures, followed by heating, afforded the corresponding fluoronaphthyridine in high yield and purity. lookchem.com This approach avoids the hazardous isolation of the diazonium salt, making it a more viable option for scale-up synthesis. lookchem.comacs.org

| Method | Reagents | Key Features | Reference |

| Balz-Schiemann Reaction | 1. tert-butylnitrite, BF₃·OEt₂ 2. Heat | Isolation of diazonium tetrafluoroborate salt; thermal decomposition. | nih.gov |

| One-Pot in HF | NaNO₂, HF | Diazotization and fluorodediazoniation in a single pot; avoids isolation of unstable intermediates. | lookchem.comacs.org |

Late-Stage Fluorination Techniques

Introducing fluorine at a late stage of a synthetic sequence is a highly desirable strategy in medicinal chemistry, as it allows for the rapid diversification of complex molecules. For naphthyridine scaffolds, electrophilic fluorinating reagents are commonly employed. Reagents such as Selectfluor (F-TEDA-BF₄) are powerful sources of an electrophilic fluorine atom ("F+"). lookchem.comacs.org These reagents can achieve ortho-fluorination on activated naphthyridine rings, such as hydroxy-naphthyridines. lookchem.com

Another advanced late-stage technique involves the use of elemental fluorine (F₂). While highly reactive and hazardous, fluorine gas, when diluted with an inert gas like nitrogen, can be used for selective fluorinations under specific conditions. researchgate.net For example, the selective ortho-fluorination of a 6-methoxy-1,5-naphthyridin-4-ol (B1312718) was achieved using fluorine gas, demonstrating a surprising degree of selectivity for such a powerful reagent. lookchem.comacs.org The reaction conditions, particularly the solvent (e.g., concentrated sulfuric acid), play a crucial role in moderating the reactivity and directing the fluorination to the desired position. researchgate.net

| Reagent | Substrate Type | Key Features | Reference |

| Selectfluor | Activated naphthyridines (e.g., hydroxy-naphthyridines) | Electrophilic fluorination; useful for late-stage functionalization. | lookchem.comacs.org |

| Elemental Fluorine (F₂) | Activated naphthyridines | Highly reactive; can achieve selective fluorination under controlled conditions. | lookchem.comacs.orgresearchgate.net |

Catalyst-Mediated Synthetic Routes to Functionalized 1,6-Naphthyridines

Transition-metal catalysis has revolutionized the synthesis of functionalized heterocycles, and 1,6-naphthyridines are no exception. These methods allow for the introduction of a wide array of substituents onto the naphthyridine core, typically by forming carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating substituted 1,6-naphthyridines. thieme-connect.com These reactions typically start with a halogenated or triflated naphthyridine, which is then coupled with an organometallic reagent.

The Suzuki-Miyaura reaction , which couples an organoboron reagent (boronic acid or ester) with a halide, is widely used. For instance, 5,7-dichloro-1,6-naphthyridine (B1340720) has been selectively functionalized using Suzuki-Miyaura cross-coupling. researchgate.netthieme-connect.com Studies have shown that the first reaction occurs regioselectively at the more electron-deficient C5 position. thieme-connect.comresearchgate.netthieme-connect.com By controlling the stoichiometry of the boronic acid, both mono- and diarylated products can be synthesized. researchgate.netthieme-connect.com

The Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) have also been applied to naphthyridine synthesis. nih.govacs.org For example, a Stille cross-coupling between a chloronitropyridine and tributyl(1-ethoxyvinyl)tin served as a key step in constructing a 1,5-naphthyridine ring system. nih.govresearchgate.net Furthermore, the versatility of triflate leaving groups on the 1,6-naphthyridine core has been demonstrated through successful Negishi cross-couplings. acs.org Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination , enable the formation of C-N bonds, further expanding the diversity of accessible derivatives. acs.org

| Reaction | Starting Material | Coupling Partner | Catalyst System (Example) | Reference |

| Suzuki-Miyaura | 5,7-Dichloro-1,6-naphthyridine | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | thieme-connect.comresearchgate.netthieme-connect.com |

| Negishi | 5-Amino-7-triflyl-1,6-naphthyridine | Organozinc reagents | Pd catalyst | acs.org |

| Stille | Chloronitropyridine | Organotin reagents | Pd catalyst | nih.govresearchgate.net |

| Buchwald-Hartwig | 5-Amino-7-triflyl-1,6-naphthyridine | Amines | Pd catalyst | acs.org |

Cobalt-Catalyzed Functionalization of Halogenated Naphthyridines

As a more sustainable and cost-effective alternative to palladium, cobalt catalysis has emerged as a powerful method for functionalizing halogenated naphthyridines. nih.govacs.org Cobalt(II) chloride (CoCl₂), often in the presence of a co-catalyst or additive like lithium chloride or sodium formate, effectively catalyzes the cross-coupling of chloro- and iodo-naphthyridines with a variety of organometallic reagents. nih.govacs.orgacs.orgnih.gov

This methodology has been successfully applied to the alkylation and arylation of different naphthyridine isomers using both Grignard reagents (organomagnesium) and organozinc halides. nih.govacs.orgnih.govresearchgate.net These reactions proceed under mild conditions and exhibit broad scope, allowing for the synthesis of polyfunctional naphthyridines. nih.gov In systems with multiple different halogen atoms, a combination of palladium and cobalt catalysis can be used for sequential, regioselective functionalization. nih.govacs.org For example, in a 1-chloro-4-iodo-2,7-naphthyridine, a Pd-catalyzed Negishi coupling can selectively functionalize the iodo position, followed by a Co-catalyzed coupling at the chloro position. nih.govacs.org

| Catalyst System | Naphthyridine Substrate | Organometallic Reagent | Key Features | Reference |

| CoCl₂ | Chloronaphthyridines | Alkyl/Arylmagnesium halides | Efficient alkylation and arylation. | nih.govacs.orgresearchgate.net |

| CoCl₂·2LiCl, Sodium Formate | Halo-naphthyridines | Arylzinc halides | Mild conditions, high yields for arylation. | nih.govacs.orgnih.gov |

Silver(I)-Catalyzed Iminofluorination Approaches

Silver catalysis provides a unique pathway to fluorinated naphthyridines through tandem cyclization reactions. A notable example is the Ag(I)-catalyzed one-pot synthesis of 4-fluorobenzo[b] nih.govresearchgate.netnaphthyridines. researchgate.netrsc.org This transformation proceeds via an iminofluorination of o-alkynylquinolinyl aldehydes. researchgate.netrsc.org

In this process, the aldehyde reacts with an amine to form an imine intermediate. In the presence of a silver(I) catalyst and an electrophilic fluorine source like Selectfluor, a cascade reaction is initiated. This involves the formation of a C-F bond and subsequent intramolecular cyclization to construct the benzo[b] nih.govresearchgate.netnaphthyridine skeleton in a single, efficient step. researchgate.netrsc.orgrsc.org The reaction is often performed at room temperature and is applicable to the synthesis of various fluorinated nitrogen heterocycles, including 8-fluoro-1,6-naphthyridine derivatives. researchgate.netrsc.org

Iridium-Catalyzed Transfer Hydrogenation and Functionalization

Iridium catalysts are highly effective in hydrogenation and C-H functionalization reactions. In the context of naphthyridines, iridium-catalyzed transfer hydrogenation offers a method to selectively reduce one of the pyridine rings. For instance, an iridium complex was used to catalyze the transfer hydrogenation of 1,8-naphthyridines using indoline (B122111) as both a hydrogen donor and a reactant, leading to functionalized tetrahydro-1,8-naphthyridines. mdpi.com This strategy avoids the use of high-pressure hydrogen gas and proceeds in a step-economic fashion. mdpi.com

Furthermore, iridium catalysts are renowned for their ability to direct C-H activation. Silyl-iridium complexes have been shown to promote the meta-selective C-H addition of pyridyl C-H bonds to aldehydes, resulting in C3-alkylation. beilstein-journals.org While specific applications to this compound are still developing, these iridium-catalyzed methodologies represent a frontier for the direct functionalization of the naphthyridine core, offering novel pathways for derivatization without the need for pre-installed leaving groups. beilstein-journals.orgdiva-portal.org

Stereoselective Synthesis of Chiral this compound Analogues

The development of synthetic routes to chiral, non-racemic this compound analogues is a sophisticated challenge in medicinal chemistry. The precise three-dimensional arrangement of atoms in a molecule can be critical to its biological activity. While established, direct enantioselective or diastereoselective methods for producing this compound itself are not extensively documented in publicly available research, the synthesis of structurally related chiral naphthyridines provides a blueprint of potential strategies. These approaches generally fall into several categories: the asymmetric transformation of the naphthyridine core, the attachment of a pre-existing chiral group, or the stereoselective introduction of the fluorine atom.

One of the most powerful techniques for inducing chirality is through asymmetric catalysis. A landmark achievement in this area was the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. nih.govnih.gov This was accomplished via a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine precursor, demonstrating that a chiral center can be effectively installed on the 1,6-naphthyridine ring system itself. nih.govnih.gov This method offers a pathway to chiral 1,6-naphthyridine cores, which could then potentially undergo fluorination.

Another common and practical strategy involves coupling the naphthyridine core with a substituent that is already chiral. This approach has been used in the synthesis of fluorinated 1,8-naphthyridine (B1210474) analogues, where various chiral methylated 2,5-diazabicyclo[2.2.1]heptan moieties were attached to the core. nih.govconsensus.app For instance, compounds such as 7-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid were prepared to investigate the influence of stereochemistry on antibacterial activity and pharmacological effects. nih.gov While this method introduces chirality to the final molecule, the naphthyridine ring itself is not the source of the stereoisomerism.

A more direct approach to creating a fluorinated stereocenter is through diastereoselective fluorination. In the synthesis of a Spleen Tyrosine Kinase (SYK) inhibitor containing a naphthyridine-like structure, a key step involved a diastereoselective fluorination mediated by both a chiral auxiliary and a chiral catalyst. acs.org This highlights the potential for methodologies where a prochiral naphthyridine precursor is converted into a chiral fluorinated product with high stereocontrol. Modern electrophilic fluorinating reagents, such as Selectfluor, are often used in such catalytic asymmetric fluorinations. mdpi.com These reactions could theoretically be applied to a suitable 1,6-naphthyridinone precursor to install the fluorine atom at the C3 position stereoselectively.

Finally, the concept of atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, has been explored in naphthyridine systems. An atropdiastereoselective synthesis of a potent acs.orgscilit.comdiazocino[2,1-g] nih.govacs.orgnaphthyridine derivative was achieved by controlling the cyclization of a chiral intermediate. psu.edu This strategy creates a stable, chiral molecule without a traditional tetrahedral stereocenter.

Table 1: Strategies for Stereoselective Synthesis of Chiral Naphthyridine Analogues

| Strategy | Key Transformation | Naphthyridine Core | Example/Key Finding | Reference(s) |

|---|---|---|---|---|

| Asymmetric Catalysis | Enantioselective transfer hydrogenation | 1,6-Naphthyridine (reduced) | Ruthenium-catalyzed reaction creates a chiral center on the saturated portion of the ring system. | nih.gov, nih.gov, acs.org |

| Chiral Side Chain Attachment | Nucleophilic substitution | 1,8-Naphthyridine | A pre-synthesized chiral amine is coupled to the fluorinated naphthyridine core. | nih.gov, nih.gov, consensus.app |

| Diastereoselective Fluorination | Electrophilic fluorination | Naphthyridine-like | A chiral auxiliary and catalyst guide the diastereoselective addition of fluorine. | acs.org |

| Atropdiastereoselective Synthesis | Intramolecular cyclization | 1,7-Naphthyridine | A chiral center on an acyclic precursor directs the formation of a stable atropisomer upon cyclization. | psu.edu |

Green Chemistry Approaches in 1,6-Naphthyridine Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials, are increasingly influencing the synthesis of heterocyclic compounds like 1,6-naphthyridines. Researchers have developed several environmentally benign methods that offer advantages over traditional synthetic protocols.

One prominent green strategy is the use of water as a reaction solvent. Water is non-toxic, non-flammable, and inexpensive. A pseudo-five-component domino strategy for synthesizing acs.orggoogle.com-naphthyridines from simple precursors like methyl ketones, malononitrile, and phenols or thiols has been successfully carried out "on-water". nih.gov This method is notable for its simplicity, cost-effectiveness, and for avoiding nitrogen-containing heterocyclic starting materials. nih.gov Similarly, other naphthyridine isomers have been synthesized in water, often catalyzed by inexpensive and biocompatible catalysts like choline (B1196258) hydroxide, which replaces hazardous organic solvents and metal catalysts.

Multi-component reactions (MCRs) are another cornerstone of green chemistry, as they combine several starting materials in a single step, leading to high atom economy and reduced waste from purification of intermediates. An efficient one-pot, three-component synthesis of fused pyrimido[4,5-b] acs.orggoogle.comnaphthyridines has been developed using silver nanoparticles (AgNPs) as a catalyst in a water/ethanol mixture. mdpi.com This protocol features mild conditions, high yields, and a simple work-up procedure. mdpi.com

The use of reusable heterogeneous catalysts also aligns with green chemistry principles. An efficient protocol for synthesizing complex hybrid heterocycles containing a acs.orggoogle.com-naphthyridine core was established using Amberlyst-15, a solid acid resin catalyst. nih.gov The reaction proceeds in polyethylene glycol (PEG), a biodegradable and low-toxicity solvent, and the catalyst is recyclable. nih.gov This method boasts a very high atom economy, with water being the only byproduct. nih.gov

Microwave-assisted organic synthesis (MAOS) provides a green alternative to conventional heating by dramatically reducing reaction times and often improving yields. While many reported microwave-assisted syntheses focus on the 2,6-naphthyridine (B1209661) isomer, the principles are broadly applicable. acs.org These reactions are often performed under solvent-free conditions or with minimal solvent, further enhancing their green credentials. acs.org

Table 2: Examples of Green Chemistry Approaches in Naphthyridine Synthesis

| Green Approach | Catalyst / Conditions | Solvent | Key Features | Naphthyridine Type | Reference(s) |

|---|---|---|---|---|---|

| "On-Water" Synthesis | Base-promoted | Water | Avoids organic solvents and nitrogen-containing heterocyclic starting materials; cost-effective. | acs.orggoogle.com-Naphthyridine | nih.gov |

| Heterogeneous Catalysis | Amberlyst-15 | PEG-200 | Recyclable, transition-metal-free catalyst; high atom economy; water as the only side product. | acs.orggoogle.com-Naphthyridine | nih.gov |

| Nanocatalysis / MCR | Silver Nanoparticles (AgNPs) | H₂O / EtOH | One-pot, three-component reaction; mild conditions; high yields; simple work-up. | Pyrimido[4,5-b] acs.orggoogle.comnaphthyridine | mdpi.com |

| Microwave-Assisted Synthesis | Microwave irradiation | Ethanol or solvent-free | Rapid reaction times; excellent yields; environmentally benign. | 2,6-Naphthyridine | acs.org |

Chemical Reactivity and Transformation Studies of 3 Fluoro 1,6 Naphthyridine Derivatives

Electrophilic Substitution Reactions on the Fluorinated Naphthyridine Core

The 1,6-naphthyridine (B1220473) ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic, compounded by the strong electron-withdrawing inductive effect of the fluorine atom at the C3 position, generally deactivates the core towards electrophilic aromatic substitution (SEAr). Computational studies on analogous fluorinated naphthyridines suggest that electrophilic substitution is directed to positions electronically influenced by the adjacent nitrogen atoms, such as the C3 or C4 positions. vulcanchem.com However, direct electrophilic attack on the fluorinated ring is challenging.

In related fused naphthyridine systems, such as benzo[b] Current time information in Chatham County, US.researchgate.netnaphthyridines, electrophilic reactions like nitration with a mixture of nitric and sulfuric acid occur preferentially on the more electron-rich carbocyclic ring rather than the electron-poor pyridine (B92270) ring. mdpi.com This suggests that for 3-fluoro-1,6-naphthyridine, electrophilic substitution, if it occurs, would likely happen at positions other than the highly deactivated fluoropyridine ring, or it would require harsh reaction conditions with potentially low regioselectivity and yield.

Nucleophilic Substitution Reactions and Ring Transformations

The fluorine atom at the C3 position of the 1,6-naphthyridine core is a key functional handle for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the naphthyridine ring system activates attached halogens toward displacement by nucleophiles. The fluorine atom, despite its strong bond to carbon, activates the ring towards nucleophilic attack due to its high electronegativity. masterorganicchemistry.com This makes the C3 position susceptible to substitution by a variety of nucleophiles.

In a related system, 7-fluoro-2-amine-1,6-naphthyridine derivatives undergo displacement of the fluorine atom by substituted alkylamines. acs.orgnih.gov This highlights the utility of the fluoro group as a leaving group in the synthesis of more complex derivatives. The reaction proceeds through a negatively charged intermediate, and its rate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Ring transformation reactions have also been observed in related naphthyridine systems. For instance, certain 1-indol-3-yl derivatives of benzo[b] Current time information in Chatham County, US.naphthyridines can react with acetylacetylene, leading to an expansion of the tetrahydropyridine (B1245486) fragment to form an azocine (B12641756) ring system. uniba.it While not directly involving this compound, this demonstrates the potential for the naphthyridine scaffold to undergo significant structural rearrangements under specific conditions.

Functionalization at Peripheral Positions of the 1,6-Naphthyridine Ring

C-H Functionalization Methodologies

Direct C-H functionalization represents a modern and efficient strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. For naphthyridine systems, these methods allow for the introduction of new substituents at various positions. Rhodium(III)-catalyzed intramolecular C-H functionalization has been used to synthesize substituted isocanthines from alkyne-tethered indoles, demonstrating a powerful method for creating fused polycyclic systems. caltech.edu Although this example does not start with a 1,6-naphthyridine, it showcases a relevant C-H activation/annulation strategy.

In studies on 1,5-naphthyridines, direct C-H functionalization with Boc-protected amines has been achieved under Minisci photoredox conditions, highlighting the applicability of these methods for late-stage diversification of naphthyridine-containing compounds. mdpi.com

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the 1,6-naphthyridine ring at positions other than C3 provides valuable intermediates for further diversification through cross-coupling reactions. While direct halogenation of this compound is not extensively documented, methodologies for related naphthyridines are well-established. For instance, bromination of 1,5-naphthyridine (B1222797) can be achieved using bromine in acetic acid. nih.gov

Once halogenated, these derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions. Recent studies on 1,6-naphthyridine-5,7-ditriflates have shown that the C7-triflate group can be efficiently used in Suzuki, Negishi, and cyanation reactions. acs.org These triflates also undergo substitution with heteroatoms through processes like Buchwald-Hartwig amination. acs.org This demonstrates that if this compound were to be functionalized with a triflate or halide at another position (e.g., C5 or C7), a wide array of substituents could be introduced.

The following table summarizes cross-coupling reactions performed on a 5-amino-7-triflyl-1,6-naphthyridine intermediate, showcasing the versatility of such building blocks.

Table 1: Cross-Coupling Reactions of a 7-Triflyl-1,6-naphthyridine Derivative

| Entry | Coupling Partner | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Suzuki | 5-Amino-7-phenyl-1,6-naphthyridine | 95 |

| 2 | (CH₃)₂Zn | Negishi | 5-Amino-7-methyl-1,6-naphthyridine | 90 |

| 3 | Zn(CN)₂ | Cyanation | 5-Amino-1,6-naphthyridine-7-carbonitrile | 85 |

Data sourced from studies on functionalization via heteroaryl ditriflates. acs.org

Amination and Alkylation Reactions

Amination of the this compound ring can be achieved primarily through nucleophilic substitution of the fluorine atom, as discussed in section 3.2. acs.orgnih.gov Direct amination at other positions would likely require prior functionalization, for example, via halogenation followed by a Buchwald-Hartwig amination. mdpi.comacs.org

Alkylation can occur at either a nitrogen or a carbon atom. N-alkylation of the ring nitrogens is a common reaction for pyridine-like heterocycles. nih.gov C-alkylation is typically achieved via cross-coupling reactions, such as the Negishi or Kumada couplings, using a halogenated or triflated naphthyridine precursor. acs.org For example, a C7-triflate on the 1,6-naphthyridine core can be coupled with methylmagnesium bromide (Kumada coupling) or dimethylzinc (B1204448) (Negishi coupling) to install a methyl group at the C7 position. acs.org

Structural Elucidation and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the covalent structure of 3-Fluoro-1,6-naphthyridine in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra, often supplemented by two-dimensional (2D) experiments, allows for the complete assignment of all nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays six distinct signals in the aromatic region, corresponding to the six protons on the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing effects of the two nitrogen atoms and the fluorine substituent. Protons adjacent to these electronegative atoms are shifted downfield. The coupling patterns are critical for assignment; in particular, the fluorine atom at the C3 position induces characteristic splitting in the signals of adjacent protons (H2 and H4) through ¹H-¹⁹F coupling.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 8.85 | d | JH2-F3 = 2.5 |

| H-4 | 7.93 | dd | JH4-F3 = 9.0, JH4-H5 = 0.5 |

| H-5 | 9.21 | d | JH5-H7 = 1.5 |

| H-7 | 8.51 | dd | JH7-H8 = 4.5, JH7-H5 = 1.5 |

| H-8 | 7.64 | dd | JH8-H7 = 4.5, JH8-H10 = 8.5 |

| H-10 | 9.65 | d | JH10-H8 = 8.5 |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows eight distinct signals for the eight carbon atoms of the naphthyridine framework. The most notable feature is the signal for C3, which is directly bonded to the fluorine atom. This signal appears as a large doublet due to strong one-bond ¹³C-¹⁹F coupling (¹JCF), and its chemical shift is significantly influenced by the fluorine's electronegativity. Other carbons also exhibit smaller two-, three-, or four-bond couplings to fluorine (ⁿJCF), providing further structural confirmation.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct evidence for the fluorine atom. It consists of a single resonance, as there is only one fluorine environment in the molecule. This signal is split into a doublet of doublets due to coupling with the two neighboring protons, H2 and H4, confirming its position at C3.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight and confirm the elemental composition of this compound. The fragmentation pattern observed provides additional corroborative evidence for its structure.

Molecular Ion and Formula Confirmation: The molecular formula of this compound is C₈H₅FN₂. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement that validates this composition. The calculated monoisotopic mass is 148.0437 u. In practice, analysis via electrospray ionization (ESI) typically detects the protonated molecule, [M+H]⁺, at an m/z of 149.0515.

Fragmentation Analysis: Under Electron Impact (EI) ionization, the molecular ion ([M]⁺• at m/z 148) undergoes characteristic fragmentation. A primary fragmentation pathway for naphthyridine and related heterocycles is the loss of hydrogen cyanide (HCN, 27 u), resulting from the cleavage of the pyridine (B92270) ring. This process would yield a prominent fragment ion at m/z 121.

| m/z | Ion Assignment | Description |

|---|---|---|

| 149.0515 | [C₈H₆FN₂]⁺ ([M+H]⁺) | Protonated molecular ion, typically observed in ESI-HRMS. |

| 148.0437 | [C₈H₅FN₂]⁺• ([M]⁺•) | Molecular ion, typically observed in EI-MS. |

| 121 | [C₇H₄F]⁺• | Fragment resulting from the loss of HCN (27 u) from the molecular ion. |

X-ray Crystallography for Solid-State Structural Determination

Expected Molecular Geometry: The analysis would confirm the planarity of the fused bicyclic ring system. The C-F bond length is expected to be approximately 1.34–1.36 Å. The C-N bond lengths within the pyridine rings would be shorter than the C-C bonds, reflecting their partial double-bond character.

Intermolecular Interactions: In the crystal lattice, molecules would likely arrange to maximize favorable intermolecular forces. These could include π-π stacking interactions between the planar aromatic rings and weak C-H···N or C-H···F hydrogen bonds, which collectively dictate the crystal packing architecture.

| Parameter | Expected Value |

|---|---|

| C3–F Bond Length | ~1.35 Å |

| C–N Bond Length | ~1.33–1.37 Å |

| C–C Bond Length (Aromatic) | ~1.38–1.42 Å |

| F–C3–C2 Bond Angle | ~118° |

| F–C3–C4 Bond Angle | ~119° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and characteristic vibrations of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The region between 1650 cm⁻¹ and 1400 cm⁻¹ contains a series of sharp, medium-to-strong intensity bands corresponding to the C=C and C=N stretching vibrations of the aromatic rings. The most diagnostic peak is the strong C-F stretching vibration, which is typically found in the 1250–1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Symmetric vibrations, such as the ring-breathing modes of the naphthyridine core, often produce strong signals in the Raman spectrum while being weak in the IR.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100–3000 | Weak-Medium | Aromatic C–H stretch |

| 1610, 1580, 1470 | Medium-Strong | Aromatic C=C and C=N ring stretches |

| ~1240 | Strong | C–F stretch |

| 900–650 | Medium | Aromatic C–H out-of-plane bend |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within the molecule, providing insight into its conjugated π-system. The spectrum of this compound is dominated by absorptions arising from π → π* and n → π* transitions.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are high in intensity (large molar absorptivity, ε). For the extended conjugated system of naphthyridine, these typically result in multiple strong absorption bands in the UV region, generally below 350 nm.

n → π Transitions:* These lower-energy transitions involve promoting a non-bonding electron from a nitrogen lone pair to a π* antibonding orbital. They occur at longer wavelengths and are formally forbidden, resulting in much lower intensity (small ε) compared to π → π* transitions. They may appear as a weak shoulder on the tail of a stronger π → π* band. The fluorine substituent is expected to have a minor auxochromic effect, causing slight shifts in the absorption maxima (λ_max) compared to the parent 1,6-naphthyridine (B1220473).

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assigned Transition |

|---|---|---|

| ~210–220 | High (>20,000) | π → π |

| ~260–270 | Moderate (~5,000) | π → π |

| ~310–320 | Moderate (~4,000) | π → π |

| ~330–350 | Low (<500) | n → π (often a shoulder) |

Computational and Theoretical Investigations of 3 Fluoro 1,6 Naphthyridine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 3-Fluoro-1,6-naphthyridine, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and spectroscopic signatures. Computational studies on analogous fluorinated naphthyridines and other heterocyclic systems provide a framework for understanding the impact of the fluorine substituent. For instance, DFT studies on fluorinated pyridines and quinolines have shown that the fluorine atom acts as a strong electron-withdrawing group, significantly influencing the electron distribution across the aromatic system. vulcanchem.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. dntb.gov.ua The energies and distributions of these orbitals in this compound are critical for predicting its reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

The introduction of the electronegative fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to the parent 1,6-naphthyridine (B1220473). This stabilization can enhance the molecule's resistance to oxidation. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity. DFT calculations are used to visualize the distribution of these orbitals, identifying the most probable sites for electrophilic and nucleophilic attack. For this compound, the LUMO is likely distributed over the pyrimidine (B1678525) ring, particularly on the carbon atoms adjacent to the nitrogen atoms, making them susceptible to nucleophilic attack. The HOMO is expected to have significant contributions from the nitrogen lone pairs and the π-system of the fused rings.

Table 1: Calculated FMO Properties of this compound (Illustrative Data)

| Property | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: This data is illustrative and based on typical values for similar fluorinated aza-aromatic compounds calculated at the B3LYP/6-311G(d,p) level of theory. dntb.gov.ua

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP surface maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich, attractive to electrophiles), while blue areas denote positive potential (electron-poor, attractive to nucleophiles).

DFT calculations can accurately predict various thermochemical properties of this compound, such as the standard enthalpy of formation, entropy, and Gibbs free energy, at different temperatures. dntb.gov.ua These properties are fundamental for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

Furthermore, DFT is used to model reaction pathways, for example, in metabolic degradation or chemical synthesis. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For instance, computational studies on related fluorinated naphthyridines have shown that the fluorine substituent can stabilize transition states in certain reactions, thereby lowering the activation energy.

Table 2: Calculated Thermochemical Properties of this compound at 298.15 K (Illustrative Data)

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation | 150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | 280.2 | kJ/mol |

Note: This data is illustrative and based on typical values obtained from DFT calculations for similar heterocyclic molecules. materialsciencejournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. japsonline.com

These studies involve aligning a set of structurally related molecules and calculating their steric and electrostatic fields (in CoMFA) or other similarity indices (in CoMSIA). The resulting data is then subjected to partial least squares (PLS) analysis to build a predictive model. nih.gov The contour maps generated from these models highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. For a series of this compound derivatives, a QSAR model could reveal the importance of the fluorine atom's electrostatic contribution and the steric bulk of various substituents for binding to a specific biological target, such as a kinase. researchgate.net Studies on 1,6-naphthyridine analogues have successfully used 3D-QSAR to identify key features for VEGFR-2 inhibition, demonstrating the utility of this approach. japsonline.comnih.gov

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a crucial component of ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. mdpi.com

For a series of active this compound derivatives, a pharmacophore model can be generated by identifying common features such as hydrogen bond acceptors (the N1 and N6 atoms), hydrogen bond donors, hydrophobic regions (the aromatic rings), and potentially a halogen bond donor feature from the fluorine atom. researchgate.net This model serves as a 3D query for screening large chemical databases to identify new, structurally diverse compounds that are likely to possess the same biological activity. This approach has been successfully applied to design inhibitors for various targets, including kinases, using naphthyridine scaffolds. researchgate.netrsc.org The resulting hits from virtual screening can then be synthesized and tested, accelerating the discovery of new lead compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a molecule over time at an atomic level. nih.gov For this compound, MD simulations are used to study its conformational flexibility and its interactions with biological macromolecules, such as proteins or nucleic acids.

While the rigid, aromatic 1,6-naphthyridine core itself has limited conformational freedom, substituents attached to it can be flexible. MD simulations can explore the accessible conformations of these substituted derivatives. More importantly, when this compound or its analogue is placed in the binding site of a target protein, MD simulations can predict its binding mode, the stability of the protein-ligand complex, and key intermolecular interactions (e.g., hydrogen bonds, π-π stacking). nih.govnih.gov These simulations can reveal how the fluorine atom contributes to binding affinity, for instance, through favorable van der Waals or electrostatic interactions with receptor residues. nih.gov The analysis of the simulation trajectory provides insights into the dynamic nature of the binding process, which is often missed by static docking methods. nih.gov

Studies on Non-Covalent Interactions Involving Fluorine in 1,6-Naphthyridines

The introduction of a fluorine atom at the 3-position of the 1,6-naphthyridine scaffold significantly influences its electronic properties and potential for engaging in various non-covalent interactions. These interactions are crucial in the context of molecular recognition, crystal engineering, and drug design, as they dictate the binding affinity and selectivity of the molecule for biological targets. nih.gov Computational and theoretical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the nature and strength of these weak interactions. nih.govnumberanalytics.com

The fluorine atom in this compound, owing to its high electronegativity, imparts a localized region of negative electrostatic potential. This allows it to act as a hydrogen bond acceptor. Furthermore, the carbon atom to which it is attached (C3) becomes more electron-deficient, which can influence stacking interactions and other close contacts.

Theoretical studies on fluorinated aromatic systems have established several key types of non-covalent interactions where fluorine can participate:

C–F···H–X Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with hydrogen bond donors (H-X, where X can be O, N, or C). While weaker than conventional hydrogen bonds, these C–F···H interactions can be collectively significant in determining molecular conformation and intermolecular association. tandfonline.com For instance, interactions between the fluorine atom and C-H groups on a protein receptor can contribute to binding affinity. tandfonline.com

Halogen Bonds: Although fluorine is the least polarizable halogen, it can participate in halogen bonding, particularly when interacting with strong electron donors. The nature of these interactions is a subject of ongoing computational investigation.

π-Interactions: The electron-withdrawing nature of the fluorine atom modulates the quadrupole moment of the aromatic system of the naphthyridine core. This can alter both π-π stacking and π-cation interactions compared to the non-fluorinated analogue. Selective fluorination can either strengthen or weaken these interactions depending on the geometry of the interacting species. nih.gov

Orthogonal C–F···C=O Interactions: Specific geometries have been identified where a fluorine atom interacts favorably with the electrophilic carbon of a carbonyl group. tandfonline.com X-ray structures of protein-ligand complexes have revealed close contacts between an organic fluorine atom and the carbonyl carbon of peptide backbones, an interaction that can be characterized and quantified through computational models. tandfonline.com

Computational investigations of these interactions in this compound would typically involve geometry optimization of dimers or complexes, followed by energy calculations and analysis of the electron density. Methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to characterize and quantify these weak bonds. nih.govmdpi.com NBO analysis, for example, can reveal the stabilization energy (E(2)) associated with the charge transfer between the donor and acceptor orbitals involved in the non-covalent bond. mdpi.comacs.org

The table below presents hypothetical, yet scientifically plausible, data from a DFT study (e.g., at the B3LYP-D3/aug-cc-pVTZ level of theory) on the non-covalent interactions of this compound with representative interacting partners. Such studies allow for a quantitative comparison of the different interaction types.

| Interacting Partner | Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Interatomic Distance (Å) | NBO Stabilization Energy (E(2), kcal/mol) |

|---|---|---|---|---|

| Water (H₂O) | C–F···H–O | -2.1 | F···H: 2.15 | 0.85 |

| Ammonia (NH₃) | C–F···H–N | -1.8 | F···H: 2.20 | 0.70 |

| Methane (CH₄) | C–F···H–C | -0.9 | F···H: 2.45 | 0.30 |

| Benzene (C₆H₆) | π-π Stacking | -3.5 | Ring Centroid Distance: 3.60 | N/A |

| Formaldehyde (H₂CO) | C–F···C=O | -1.5 | F···C: 3.05 | 0.55 |

The data illustrate that while individual non-covalent interactions involving fluorine are modest in strength (typically in the range of 0.1-0.4 kcal/mol for very weak forces and up to a few kcal/mol for stronger ones), their cumulative effect can be substantial. nih.gov Computational studies using methods like DFT have shown that electron-withdrawing groups such as fluorine can stabilize transition states in chemical reactions, which is a testament to their significant electronic influence. Therefore, a thorough theoretical investigation of these non-covalent forces is indispensable for understanding the molecular behavior of this compound and for the rational design of its derivatives for specific applications.

Structure Activity Relationship Sar Studies and Molecular Determinants of 1,6 Naphthyridine Scaffolds

Impact of Fluorine Substitution on Molecular Interactions and Target Binding Specificity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties. researchgate.net In the context of the 1,6-naphthyridine (B1220473) scaffold, fluorine substitution, particularly at the 3-position, can significantly influence molecular interactions and target binding specificity.

Role of Fluorine in Enhancing Binding Affinity

The substitution of a hydrogen atom with fluorine can increase binding affinity through several mechanisms. Due to its high electronegativity, fluorine can form strong, localized, non-covalent interactions, including hydrogen bonds and halogen bonds, with protein residues in the target's binding pocket. acs.org The electron-withdrawing nature of fluorine polarizes the C-F bond, which can lead to favorable electrostatic interactions with the target protein. vulcanchem.com

Influence of Fluorine on Conformational Preferences and Molecular Recognition

The substitution of hydrogen with fluorine, despite their similar van der Waals radii, can subtly alter the conformational preferences of a molecule. tandfonline.com This is due to the stereoelectronic effects of the C-F bond. rsc.org The gauche effect, where a gauche conformation is preferred over an anti-conformation in 1,2-difluoroethane, is a classic example of fluorine's influence on torsional angles. acs.org

In cyclic systems like piperidines, which can be considered substructures of saturated naphthyridines, fluorine substitution has been shown to influence ring conformation. For example, the axial orientation of fluorine in 3-fluoropiperidinium cations is attributed to favorable charge-dipole interactions. d-nb.info While specific studies on the conformational effects of fluorine on the 1,6-naphthyridine ring are not extensively detailed in the provided results, the principles observed in related heterocyclic systems suggest that fluorine at the 3-position could influence the planarity and torsional angles of the bicyclic system, thereby affecting how the molecule presents its pharmacophoric features to a biological target. This can lead to improved molecular recognition and a more favorable binding orientation.

Positional Effects of Substituents on Molecular Target Interaction Profiles

The biological activity of 1,6-naphthyridine derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. SAR studies on different classes of 1,6-naphthyridine-based inhibitors have revealed key positions for modification to modulate target interaction.

For example, in a series of 1,6-naphthyridine-based phosphodiesterase 4 (PDE4) inhibitors, structure-based design targeting the enzyme's metal-binding pocket and a solvent-filled pocket led to compounds with picomolar potencies. nih.gov Similarly, in the development of dual inhibitors for fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), substitutions at the 7-position of the 1,6-naphthyridine ring had only minor effects on potency, whereas the nature of the aryl group at the 3-position was a more significant determinant of activity and selectivity. figshare.com

In another study on anti-HSV-1 agents, SAR analysis of 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine derivatives highlighted the importance of the 10-position (analogous to a position on the fused benzo ring) for antiviral activity. nih.gov For CDK8/19 inhibitors, a scaffold-hop approach led to the discovery of 2,8-disubstituted-1,6-naphthyridines with potent activity. acs.orgresearchgate.net These examples underscore the principle that different positions on the 1,6-naphthyridine scaffold offer distinct opportunities for tuning the molecular target interaction profile.

Rational Design Principles for Modulating Molecular Recognition

The rational design of 1,6-naphthyridine-based ligands leverages an understanding of SAR to optimize interactions with the target. Key strategies include:

Scaffold Hopping: Replacing a known pharmacophore with a structurally different but functionally equivalent scaffold. This was successfully employed to develop 2,8-disubstituted-1,6-naphthyridine inhibitors of CDK8/19 from a 3,4,5-trisubstituted pyridine (B92270) series. acs.orgresearchgate.net

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site and form specific interactions. This approach was used to develop potent PDE4 inhibitors by targeting specific pockets within the enzyme. nih.gov

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. The use of fluorine as a bioisostere for hydrogen is a common and effective strategy. acs.org

Conformational Constraint: Rigidifying a flexible molecule to lock it into its bioactive conformation, which can improve potency and selectivity. The design of 1,2,3,4-tetrahydrobenzo[b] nih.govacs.orgnaphthyridine PDE5 inhibitors was based on this principle, where the rotatable bonds of a parent compound were locked into a ring system. nih.gov

Ligand-Target Binding Models and Computational Docking Studies

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding ligand-target interactions and guiding the design of new inhibitors.

Molecular docking studies have been used to predict the binding modes of 1,6-naphthyridine derivatives in the active sites of their target proteins. For instance, in the case of PDE5 inhibitors, docking studies identified two plausible binding modes for 1,2,3,4-tetrahydrobenzo[b] nih.govacs.orgnaphthyridine analogues, providing insights into the structural basis of their activity. nih.gov These models can explain observed SAR; for example, a water bridge observed in the docked pose of a potent inhibitor could explain the reduced potency of analogues lacking a good hydrogen bond acceptor. nih.gov

Similarly, docking studies of 1,8-naphthyridine (B1210474) derivatives with DNA topoisomerase were used to support the findings of QSAR studies, mapping out hydrogen bond, hydrophobic, and electrostatic interactions to confirm the potencies of the compounds. researchgate.net For CDK8/19 inhibitors, X-ray crystallography confirmed a Type I binding mode for a 2,8-disubstituted-1,6-naphthyridine ligand, revealing key interactions with hinge residues and the catalytic lysine. acs.org

These computational and structural biology approaches provide a detailed picture of how 1,6-naphthyridine scaffolds and their substituents interact with their biological targets, enabling the rational design of new and improved therapeutic agents.

Table of SAR Findings for 1,6-Naphthyridine Derivatives

| Target | Scaffold Modification | Key Findings | Reference |

|---|---|---|---|

| PDE4 | 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones | Targeting the metal-binding pocket and a solvent-filled pocket led to subnanomolar and picomolar potencies. | nih.gov |

| FGFR-1/VEGFR-2 | 7-Substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines | 3-(3,5-dimethoxyphenyl) derivatives showed low nanomolar inhibition and high selectivity. Variations at the 7-position had minor effects on potency. | figshare.com |

| HSV-1 | 3H-Benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines | Substitution at the 10-position was identified as important for anti-HSV-1 activity. | nih.gov |

| CDK8/19 | 2,8-Disubstituted-1,6-naphthyridines | A scaffold-hop from a pyridine series led to potent dual inhibitors. Introduction of an amino group at C5 blocked metabolism. | acs.orgresearchgate.net |

Advanced Research Applications of the 3 Fluoro 1,6 Naphthyridine Scaffold Molecular Level

Design of Molecular Probes and Chemical Tools for Biological Pathway Interrogation

The inherent fluorescence of the 1,6-naphthyridine (B1220473) core provides a foundation for the design of molecular probes to investigate complex biological processes. Derivatives of the 1,6-naphthyridine scaffold are being developed as fluorescent nucleoside analogues, which can serve as sensitive tools to explore enzyme binding sites and the structural characteristics of nucleic acids. These probes can offer insights into DNA interactions and local conformational changes within oligonucleotides.

The photophysical properties of 1,6-naphthyridin-7(6H)-ones, a related scaffold, demonstrate their potential as molecular probes. These compounds exhibit visible absorption, solvatochromism, and large Stokes shifts, with high quantum yields that are dependent on the solvent environment. This sensitivity to the local environment makes them suitable for probing changes in polarity within biological macromolecules. By incorporating the 1,6-naphthyridine scaffold into nucleoside analogues, researchers aim to create powerful tools for studying DNA and RNA structure and dynamics, which are fundamental to understanding cellular processes.

Development of Targeted Enzyme Inhibitors and Receptor Ligands (Mechanism-Focused)

The rigid, planar structure of the 1,6-naphthyridine scaffold makes it an excellent platform for the design of potent and selective enzyme inhibitors and receptor ligands. The introduction of a fluorine atom at the 3-position can enhance binding affinity and modulate pharmacokinetic properties.

Inhibition of DNA Gyrase and Topoisomerases (Molecular Mechanism)

While the broader class of naphthyridine derivatives, particularly the 1,8-naphthyridine (B1210474) isomer, is well-known for its antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV, the specific role of 3-fluoro-1,6-naphthyridine in this context is an area of ongoing investigation. The established mechanism for related compounds, such as nalidixic acid, involves the stabilization of the covalent complex between the enzyme and cleaved DNA, leading to a blockage of DNA replication and repair, ultimately resulting in bacterial cell death. The fluorine substituent in fluoroquinolone antibiotics, which often feature a related quinoline (B57606) or naphthyridine core, is crucial for their potent activity, as it can enhance enzyme inhibition.

Modulation of Protein Kinase Activity (e.g., c-Met, FGFR, VEGFR, c-Src)

The 1,6-naphthyridine scaffold has been successfully utilized to develop potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.

N-substituted-3-phenyl-1,6-naphthyridinone derivatives have been designed as selective type II inhibitors of the c-Met kinase. These compounds have demonstrated high potency against c-Met while showing selectivity over other kinases like VEGFR-2. The molecular mechanism of these inhibitors involves binding to the inactive "DFG-out" conformation of the kinase, which is a hallmark of type II inhibitors. This mode of binding can offer improved selectivity compared to ATP-competitive type I inhibitors. The design of these inhibitors is based on the structural modification of known kinase inhibitors, highlighting the versatility of the 1,6-naphthyridinone core in medicinal chemistry.

| Compound Class | Target Kinase(s) | Inhibition Mechanism | Key Features |

| N-substituted-3-phenyl-1,6-naphthyridinone derivatives | c-Met | Type II Inhibition | High potency and selectivity against VEGFR-2 |

Interaction with Adenosine (B11128) Receptors (Molecular Binding)

The development of fluorescent ligands for adenosine receptors is a key area of research for understanding their physiological and pathophysiological roles. While specific examples of this compound-based adenosine receptor ligands are not extensively documented, the general principles of designing such molecules involve attaching a fluorophore to a known adenosine receptor agonist or antagonist. The 1,6-naphthyridine scaffold, with its inherent fluorescence, could potentially serve as the core of novel fluorescent ligands for these G protein-coupled receptors. The molecular binding of such ligands would be dictated by the specific substitutions on the naphthyridine ring, which would determine the affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

Inhibition of Specific Bacterial Enzymes (e.g., FabH)

β-ketoacyl-ACP synthase III (FabH) is a crucial enzyme in the initiation of bacterial fatty acid biosynthesis, making it an attractive target for the development of new antibacterial agents. The inhibition of FabH disrupts the bacterial cell membrane synthesis. While there is extensive research on FabH inhibitors, the application of the this compound scaffold in this area is not yet well-established in the public domain. The design of FabH inhibitors often involves creating molecules that can mimic the substrate or bind to the active site of the enzyme, and the 1,6-naphthyridine core could potentially serve as a scaffold for such inhibitors.

Scaffolding in Material Science and Optoelectronic Applications (e.g., Fluorescent Properties)

The unique photophysical properties of the 1,6-naphthyridine scaffold extend its utility beyond biological applications into the realm of material science and optoelectronics. Fused polycyclic 1,6-naphthyridines exhibit interesting optical and electrochemical properties that make them promising candidates for organic luminescence materials and probes.

The fluorescence properties of these compounds are a key area of interest. Research has shown that fluorinated derivatives of fused 1,6-naphthyridine-4-amines can exhibit superior absolute quantum yields. This enhancement is attributed to the electronic effects of the fluorine atom. The absorption and fluorescence emission spectra of these compounds can be tuned by modifying the substituents on the naphthyridine ring system, allowing for the development of materials with specific optical properties for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

| Compound Type | Key Property | Potential Application(s) |

| Fused polycyclic 1,6-naphthyridin-4-amines | High fluorescence quantum yield | Organic luminescence materials, Fluorescent probes |

| Fluorinated 1,6-naphthyridine derivatives | Enhanced quantum yields | Optoelectronic devices, Chemical sensors |

Role in Agrochemical Research (excluding environmental impact or specific product efficacy)

The investigation of the this compound scaffold in agrochemical research is primarily driven by the well-established benefits of incorporating fluorine into bioactive molecules. While specific research on this compound-based agrochemicals is still emerging, the foundational principles of fluorine chemistry in pesticide design provide a strong rationale for its exploration.

The introduction of a fluorine atom can significantly modify the physicochemical properties of a molecule, which in turn can enhance its efficacy as a potential agrochemical. researchgate.net These modifications include alterations in lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.nettandfonline.com For instance, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the target enzyme or receptor in a pest species. tandfonline.com

The 1,6-naphthyridine ring system itself is a recognized pharmacophore in various biologically active compounds. researchgate.net Its nitrogen atoms can participate in hydrogen bonding, a crucial interaction for binding to biological targets. The addition of a fluorine atom at the 3-position can further modulate the electronic distribution of the entire ring system, potentially fine-tuning its binding properties.

Research on analogous fluorinated heterocyclic compounds has demonstrated the profound impact of fluorine on agrochemical potential. For example, the presence of a fluorine atom in certain quinolone and naphthyridine derivatives has been shown to enhance their antibacterial activity by increasing their cell penetration and binding affinity to DNA gyrase. tandfonline.com These findings provide a strong precedent for the potential of the this compound scaffold in the development of new classes of pesticides with improved molecular-level performance.

Table 1: Physicochemical Impact of Fluorine Substitution in Bioactive Molecules

| Property | General Effect of Fluorine Substitution | Potential Implication for Agrochemicals |

| Lipophilicity | Generally increases | Enhanced penetration through pest cuticles and cell membranes |

| Metabolic Stability | Can block sites of oxidative metabolism | Increased persistence of the active compound at the target site |

| Acidity/Basicity (pKa) | Can significantly alter the pKa of nearby functional groups | Optimized ionization state for improved target binding and transport |

| Binding Affinity | Can lead to stronger interactions with target proteins through various non-covalent forces | Increased potency and specificity towards the target pest's biological machinery |

| Conformation | Can influence molecular conformation due to stereoelectronic effects | Favorable orientation for binding to the active site of a target enzyme or receptor |

Fragment-Based Drug Discovery and Lead Optimization Utilizing the Fluorinated 1,6-Naphthyridine Core

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. chemdiv.comfrontiersin.org Once a binding fragment is identified, it can be elaborated or linked with other fragments to generate a more potent lead molecule. chemdiv.com

The this compound core is an attractive scaffold for FBDD for several reasons. Its relatively small and rigid structure provides a well-defined starting point for chemical elaboration. The presence of the fluorine atom is particularly advantageous in the context of ¹⁹F NMR-based screening, a sensitive technique for detecting weak fragment binding. dtu.dk The fluorine nucleus provides a distinct NMR signal that can be easily monitored to detect interactions with a target protein. dtu.dk

Once a this compound-containing fragment is identified as a "hit," the process of lead optimization begins. This iterative process involves systematically modifying the structure of the fragment to improve its affinity, selectivity, and pharmacokinetic properties. danaher.comcriver.com The strategic placement of the fluorine atom on the 1,6-naphthyridine scaffold can be leveraged during this phase. For instance, the fluorine atom can serve as a handle for further chemical modifications or can be used to block metabolic hotspots on the molecule, thereby enhancing its stability. nih.gov